REACTION_CXSMILES
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[OH-].[Na+].[CH3:3][N:4]1[C:12]2[N:11]=[CH:10][NH:9][C:8]=2[C:7](=[O:13])[NH:6][C:5]1=[O:14].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O.CO>[CH2:15]([N:9]1[C:8]2[C:7](=[O:13])[NH:6][C:5](=[O:14])[N:4]([CH3:3])[C:12]=2[N:11]=[CH:10]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC(C=2NC=NC12)=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
85.5 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 70° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
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kept between 700 and 800 for 5 hours
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Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
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FILTRATION
|
Details
|
filtered cold on a suction
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Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
the product was washed with water on the suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
DISSOLUTION
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Details
|
dissolved hot in 1000 ml of 1N sodium hydroxide solution
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The crystallizate was filtered off from the still warm solution
|
Type
|
WASH
|
Details
|
washed with water until chloride-free
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=2N(C(NC(C12)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |